Ethyl[(thiophen-3-yl)methyl]amine hydrochloride
Description
Ethyl[(thiophen-3-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a thiophene ring substituted at the 3-position with a methyl group linked to an ethylamine moiety. Its molecular formula is C₈H₁₄ClNS (free base: C₇H₁₁NS; HCl salt: +HCl), with a molecular weight of 176.07 g/mol. The compound is synthesized via alkylation of (thiophen-3-yl)methylamine with ethyl halides, followed by HCl treatment in ethyl acetate (EA) to yield the hydrochloride salt. Its structure combines the aromaticity of thiophene with the hydrophilicity of the ammonium group, making it soluble in polar solvents like water and EA.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-2-8-5-7-3-4-9-6-7;/h3-4,6,8H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRXHCBCJDBLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CSC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(thiophen-3-yl)methyl]amine hydrochloride typically involves the reaction of thiophene derivatives with ethylamine. One common method includes the following steps:
Formation of 3-thiophenemethyl chloride: Thiophene is chlorinated to form 3-thiophenemethyl chloride.
Reaction with ethylamine: The 3-thiophenemethyl chloride is then reacted with ethylamine to form ethyl[(thiophen-3-yl)methyl]amine.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(thiophen-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl[(thiophen-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl[(thiophen-3-yl)methyl]amine hydrochloride involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
2-(Thiophen-3-yl)ethylamine Hydrochloride
Thenyldiamine Hydrochloride
- Structure: Pyridine core with dimethylaminoethyl and thiophen-3-ylmethyl groups.
- Molecular Weight : ~350 g/mol (estimated).
- Key Differences: Bulkier structure due to pyridine and dimethylaminoethyl substituents. Higher lipophilicity reduces water solubility but enhances blood-brain barrier penetration.
- Applications : Antihistamine activity (inference based on structural analogs).
Duloxetine Related Compound F Hydrochloride
- Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride.
- Molecular Weight : 333.88 g/mol.
- Key Differences: Extended propanamine chain with naphthyloxy group enhances serotonin/norepinephrine reuptake inhibition. Higher molecular weight and aromaticity confer stronger receptor binding than the target compound.
3-(Thiophen-3-yl)azetidin-3-ol Hydrochloride
- Structure : Azetidine (4-membered ring) with thiophen-3-yl and hydroxyl groups.
- Molecular Weight: 191.68 g/mol (C₇H₁₀ClNOS).
- Hydroxyl group increases polarity, enhancing solubility in aqueous media.
Physicochemical and Pharmacological Comparison
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H₂O) | LogP (Predicted) |
|---|---|---|---|
| Ethyl[(thiophen-3-yl)methyl]amine HCl | 176.07 | ~150 mg/mL | 1.2 |
| 2-(Thiophen-3-yl)ethylamine HCl | 163.52 | ~200 mg/mL | 0.8 |
| Thenyldiamine HCl | ~350 | ~50 mg/mL | 2.5 |
| Duloxetine Related Compound F HCl | 333.88 | ~20 mg/mL | 3.1 |
| 3-(Thiophen-3-yl)azetidin-3-ol HCl | 191.68 | ~180 mg/mL | 0.5 |
Structural and Functional Insights
Biological Activity
Ethyl[(thiophen-3-yl)methyl]amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. The thiophene moiety contributes to the compound's reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that compounds with thiophene derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain thiophene derivatives demonstrate activity against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm in diameter against tested organisms .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 45 |
| K. pneumoniae | 19 | 50 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells. The compound's mechanism involves the modulation of apoptotic pathways, leading to increased levels of lactate dehydrogenase (LDH) activity in treated cells compared to controls .
A study on hybrid molecules containing coumarin and quinolinone revealed that similar structures exhibit significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells by inducing apoptosis and enhancing antioxidant activity . This suggests that this compound may share similar mechanisms of action.
Anti-inflammatory Activity
Thiophene derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models . This activity is crucial for developing therapeutic agents aimed at inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted by Roxana et al. synthesized several thiophene derivatives and tested their antibacterial efficacy against multiple strains, confirming their potential as effective antimicrobial agents .
- Anticancer Mechanism : In a study focusing on the anticancer effects of thiophene derivatives, it was observed that treated MCF-7 cells exhibited significant morphological changes and reduced viability, indicating effective growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
